molecular formula C15H17N3O2 B12236113 N-(4-ethoxyphenyl)-6-ethylpyrimidine-4-carboxamide

N-(4-ethoxyphenyl)-6-ethylpyrimidine-4-carboxamide

Cat. No.: B12236113
M. Wt: 271.31 g/mol
InChI Key: YMKCHJMSPAKGDH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6-ethylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an ethoxyphenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-ethylpyrimidine-4-carboxamide typically involves the reaction of 4-ethoxyphenylamine with ethylpyrimidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-ethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate (CAN) in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol under mild conditions.

    Substitution: Halogens or alkylating agents in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-(4-ethoxyphenyl)-6-ethylpyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-6-ethylpyrimidine-4-carboxamide stands out due to its unique combination of the ethoxyphenyl and pyrimidine moieties, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-6-ethylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H17N3O2/c1-3-11-9-14(17-10-16-11)15(19)18-12-5-7-13(8-6-12)20-4-2/h5-10H,3-4H2,1-2H3,(H,18,19)

InChI Key

YMKCHJMSPAKGDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=CC=C(C=C2)OCC

Origin of Product

United States

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